3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
The compound’s backbone consists of a thiazolidinone ring, with a benzodioxole moiety and a phenyl group attached. It’s a hybrid of various functional groups, making it intriguing for both synthetic chemists and researchers.
Preparation Methods
Condensation Reaction:
Industrial Production: Unfortunately, industrial-scale synthesis details remain elusive. custom synthesis labs might explore similar strategies.
Chemical Reactions Analysis
Reactivity:
Oxidation: The α,β-unsaturated ketone could undergo oxidation.
Substitution: The bromine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group or the double bond is feasible.
- Thiosemicarbazide
- Bromine sources (e.g., N-bromosuccinimide)
- Reducing agents (e.g., sodium borohydride)
- The desired compound itself.
- Byproducts from side reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Building blocks for novel molecules.
Medicinal Chemistry: Potential drug candidates.
Anticancer Activity: Investigate its effects on cancer cell lines.
Anti-inflammatory Properties: Explore its potential in inflammatory diseases.
Pharmaceuticals: Drug development.
Agrochemicals: Pesticides, herbicides.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate this.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
1,3-Thiazolidin-4-ones: Similar ring systems.
Indoles: Explore their activity.
Properties
Molecular Formula |
C20H15BrN2O4S2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C20H15BrN2O4S2/c21-13-2-4-14(5-3-13)22-18(24)7-8-23-19(25)17(29-20(23)28)10-12-1-6-15-16(9-12)27-11-26-15/h1-6,9-10H,7-8,11H2,(H,22,24)/b17-10- |
InChI Key |
XMJXKHRGVOUMHN-YVLHZVERSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.